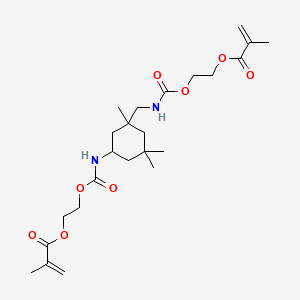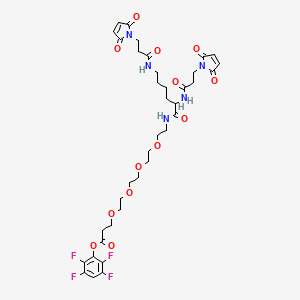![molecular formula C28H34F3N5O4S B606224 N-[2-({(1R,2S)-2-[4-(Methylsulfanyl)benzamido]cyclohexyl}amino)-2-oxoethyl]-2-{[(propan-2-yl)carbamoyl]amino}-5-(trifluoromethyl)benzamide CAS No. 445479-97-0](/img/structure/B606224.png)
N-[2-({(1R,2S)-2-[4-(Methylsulfanyl)benzamido]cyclohexyl}amino)-2-oxoethyl]-2-{[(propan-2-yl)carbamoyl]amino}-5-(trifluoromethyl)benzamide
Vue d'ensemble
Description
BMS22 is a novel competitive CCR2 antagonist.
Applications De Recherche Scientifique
TGFβR1 Antagonist
BMS22 is known as a Transforming Growth Factor-Beta Receptor 1 (TGFβR1) antagonist . TGFβR1 plays a crucial role in regulating cell proliferation, differentiation, and migration in all tissues of the human body . Therefore, BMS22 can be used in research related to these biological processes.
Cancer Research
As new drugs for the treatment of malignant tumors, TGFβR1 antagonists like BMS22 have attracted wide attention . It can be used in cancer research, particularly in understanding the role of TGFβR1 in tumor growth and metastasis.
Drug Design and Optimization
The structure of BMS22 has been used in the design and optimization of potential drug-like inhibitors for TGFβR1 . This involves assessing the binding mode, druggability, and target affinity of designed TGFβR1 inhibitors .
Pharmacophore-Based Virtual Screening
Based on the crystal structure of the TGFβR1-BMS22 complex, pharmacophore models have been constructed . These models are used in virtual screening to identify novel skeleton structures with potential activity .
ADMET Prediction
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of BMS22 have been studied . This is crucial in predicting the drug-likeness of a compound and its potential side effects.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations have been performed on BMS22 to assess its binding free energies . This helps in understanding the stability of the compound when bound to its target.
Mécanisme D'action
Target of Action
BMS22 primarily targets the Transforming Growth Factor-Beta Receptor 1 (TGFβR1) . TGFβR1 is a crucial component of the TGFβ signaling pathway, which plays a significant role in regulating cell proliferation, differentiation, and migration .
Mode of Action
BMS22 interacts with TGFβR1 by forming hydrogen bonds with three essential residues: HIS283, LYS232, and ASP351 . It also generates hydrophobic contacts with ILE211 and VAL219 . These interactions inhibit the activity of TGFβR1, thereby modulating the TGFβ signaling pathway .
Biochemical Pathways
The primary biochemical pathway affected by BMS22 is the TGFβ signaling pathway . By inhibiting TGFβR1, BMS22 disrupts the normal functioning of this pathway, leading to downstream effects that can influence various cellular processes, including cell growth, differentiation, and apoptosis .
Pharmacokinetics
The pharmacokinetic properties of BMS22, including its absorption, distribution, metabolism, excretion, and toxicity (ADMET), have been assessed through molecular docking and dynamics simulations . .
Result of Action
The inhibition of TGFβR1 by BMS22 leads to a disruption in the TGFβ signaling pathway . This can result in various molecular and cellular effects, depending on the specific context and environment. For instance, in the context of cancer, where TGFβ signaling often plays a dual role, the inhibition of this pathway could potentially have both tumor-suppressive and oncogenic effects .
Propriétés
IUPAC Name |
N-[2-[[(1R,2S)-2-[(4-methylsulfanylbenzoyl)amino]cyclohexyl]amino]-2-oxoethyl]-2-(propan-2-ylcarbamoylamino)-5-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34F3N5O4S/c1-16(2)33-27(40)36-21-13-10-18(28(29,30)31)14-20(21)26(39)32-15-24(37)34-22-6-4-5-7-23(22)35-25(38)17-8-11-19(41-3)12-9-17/h8-14,16,22-23H,4-7,15H2,1-3H3,(H,32,39)(H,34,37)(H,35,38)(H2,33,36,40)/t22-,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBPXYDUJQWENPM-PKTZIBPZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1=C(C=C(C=C1)C(F)(F)F)C(=O)NCC(=O)NC2CCCCC2NC(=O)C3=CC=C(C=C3)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)NC1=C(C=C(C=C1)C(F)(F)F)C(=O)NCC(=O)N[C@@H]2CCCC[C@@H]2NC(=O)C3=CC=C(C=C3)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34F3N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20722035 | |
| Record name | N-[2-({(1R,2S)-2-[4-(Methylsulfanyl)benzamido]cyclohexyl}amino)-2-oxoethyl]-2-{[(propan-2-yl)carbamoyl]amino}-5-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20722035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
593.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
445479-97-0 | |
| Record name | N-[2-({(1R,2S)-2-[4-(Methylsulfanyl)benzamido]cyclohexyl}amino)-2-oxoethyl]-2-{[(propan-2-yl)carbamoyl]amino}-5-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20722035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does BMS22 interact with its target and what are the downstream effects?
A: BMS22 is a small molecule kinase inhibitor (SMKI) that specifically targets Transforming Growth Factor-beta Receptor 1 (TGFβR1) [, ]. It binds to the kinase domain of TGFβR1, inhibiting its activity []. This inhibition disrupts the TGFβ signaling pathway, which is involved in numerous cellular processes including cell growth, differentiation, and immune regulation.
Q2: What are the limitations of BMS22 in terms of its drug-like properties and are there any potential solutions?
A: Despite its potency, BMS22 suffers from low druggability, which has hindered its clinical development []. Researchers are exploring structure-guided optimization strategies to improve its drug-like properties. For example, one study identified that increasing the binding affinity of BMS22 analogs to the ASP351 residue within the TGFβR1 binding site could significantly enhance inhibitory activity [].
Q3: How has computational chemistry been employed in the study of BMS22?
A: Computational chemistry has played a crucial role in understanding and optimizing BMS22. Researchers have used pharmacophore modeling based on the crystal structure of the BMS22-TGFβR1 complex to identify novel scaffolds with potential anti-TGFβR1 activity []. Additionally, molecular docking, ADMET predictions, and molecular dynamics simulations have been used to assess the binding mode, druggability, and target affinity of BMS22 and its derivatives [, ]. These computational approaches provide valuable insights for the design of next-generation TGFβR1 inhibitors with improved efficacy and drug-like properties.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



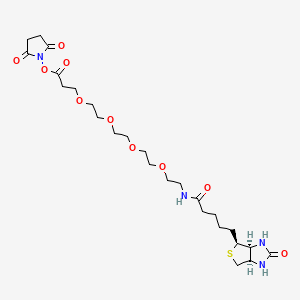
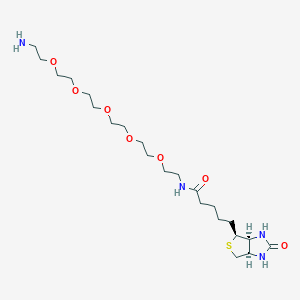
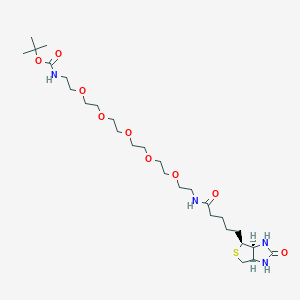
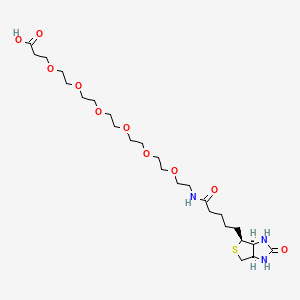

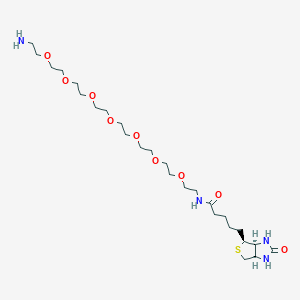


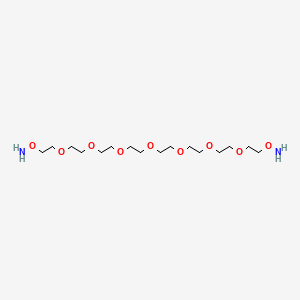

![2-{[2-(Trifluoromethoxy)benzoyl]amino}-N-[6-(Trifluoromethyl)-1h-Benzimidazol-2-Yl]-1,3-Thiazole-4-Carboxamide](/img/structure/B606159.png)
